![molecular formula C17H12ClNO2S B3908991 3-benzyl-5-(3-chlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3908991.png)
3-benzyl-5-(3-chlorobenzylidene)-1,3-thiazolidine-2,4-dione
Description
3-benzyl-5-(3-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound with a molecular formula of C17H12ClNOS2 . It is a thiazolidine derivative, which is a class of compounds that have been of great interest in interdisciplinary research . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
Molecular Structure Analysis
The molecular structure of 3-benzyl-5-(3-chlorobenzylidene)-1,3-thiazolidine-2,4-dione includes a thiazolidine core, which is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Future Directions
The future directions for research on 3-benzyl-5-(3-chlorobenzylidene)-1,3-thiazolidine-2,4-dione and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine and pharmacology . There is also a need for more detailed studies on their physical and chemical properties, as well as safety and hazard assessments.
properties
IUPAC Name |
(5Z)-3-benzyl-5-[(3-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-14-8-4-7-13(9-14)10-15-16(20)19(17(21)22-15)11-12-5-2-1-3-6-12/h1-10H,11H2/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJIEMBQOIWVBB-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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